2-Amino-4-morpholin-4-yl-pyrimidine
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Overview
Description
2-Amino-4-morpholin-4-yl-pyrimidine is a chemical compound with the molecular formula C8H12N4O . It has a molecular weight of 180.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The linear formula of this compound is C8H12N4O . The structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Hydrogen-Bonded Sheet Structures
In a study exploring the hydrogen-bonded sheet structures in pyrimidine compounds, 2-amino-4-morpholin-4-yl-pyrimidine showed significant electronic polarization and intramolecular hydrogen bonding. These properties facilitate the formation of diverse sheet structures, which could be of interest in materials science and pharmaceuticals (Orozco et al., 2008).
PI3K-AKT-mTOR Pathway Inhibition
The compound has been identified as a key pharmacophore for the inhibition of the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy. Its morpholine oxygen plays a significant role in forming hydrogen bonds and conferring selectivity, making it a valuable entity in drug discovery (Hobbs et al., 2019).
Heterocyclic Synthesis
This compound serves as an intermediate in the synthesis of various heterocyclic compounds, which have broad applications in pharmaceuticals and materials science. Its ability to form complex structures through intramolecular cyclization highlights its versatility in synthetic chemistry (Ho & Suen, 2013).
Antimicrobial Activity
Compounds containing this compound structures have shown potential antimicrobial activity. This suggests its utility in developing new antimicrobial agents, which is crucial in the context of increasing antibiotic resistance (Zaki et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to other compounds that targetFocal adhesion kinase 1 , a protein involved in cellular adhesion and spreading processes .
Mode of Action
Given its structural similarity to other compounds, it may interact with its target protein, potentially altering its function and leading to changes at the cellular level .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-4-morpholin-4-yl-pyrimidine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is known that the compound interacts with various enzymes or cofactors, but specific details about these interactions and any effects on metabolic flux or metabolite levels are currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
properties
IUPAC Name |
4-morpholin-4-ylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUSFEOPXQLLAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332705 |
Source
|
Record name | 2-Amino-4-morpholin-4-yl-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
861031-56-3 |
Source
|
Record name | 2-Amino-4-morpholin-4-yl-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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